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Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme

(TACE), is a critical cell-surface protease responsible for the ectodomain shedding of a wide

array of membrane-anchored proteins.[1][2] This process releases the extracellular domains of

substrates, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), cytokine receptors,

and growth factor ligands, thereby playing a pivotal role in inflammation, immunity, and cancer

progression.[1][2][3] BMS-561392, also known as DPC 333, is a potent and selective inhibitor

of ADAM17, making it an invaluable tool for investigating the biological functions of this key

sheddase.[4][5][6] These application notes provide detailed protocols for utilizing BMS-561392

to study ADAM17-mediated shedding in both enzymatic and cell-based assays.

Quantitative Data Summary
The following table summarizes the inhibitory potency of BMS-561392 against ADAM17

(TACE).

Compound Target IC50 Assay Type Reference

BMS-561392

(DPC 333)
TACE (ADAM17) 0.20 nM

In vitro

enzymatic assay
[4]
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Experimental Protocols
In Vitro Fluorogenic Assay for ADAM17 Activity
This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of

BMS-561392 on recombinant ADAM17 activity.

Workflow Diagram
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Prepare Reagents:
- Recombinant ADAM17
- Fluorogenic Substrate

- Assay Buffer
- BMS-561392 dilutions

Add Master Mix (Buffer + Substrate)
to 96-well plate

Add BMS-561392 or Vehicle (DMSO)

Initiate reaction by adding
diluted ADAM17 enzyme

Incubate at 37°C

Measure fluorescence
(e.g., λex=358 nm, λem=455 nm)

Analyze Data:
- Subtract blank

- Calculate % inhibition
- Determine IC50

Click to download full resolution via product page
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Recombinant human ADAM17 (TACE)

Fluorogenic ADAM17 substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)

Assay Buffer (e.g., 50 mM Tris, pH 9.0)

BMS-561392

DMSO (for dissolving the inhibitor)

Black 96-well microplate

Fluorescent plate reader

Procedure:

Prepare Reagents:

Reconstitute recombinant ADAM17 in assay buffer to the desired concentration (e.g., 0.2

ng/µL). Keep on ice.

Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 2 mM) and then dilute

to the working concentration (e.g., 20 µM) in assay buffer.

Prepare a stock solution of BMS-561392 in DMSO. Perform serial dilutions in assay buffer

to obtain a range of concentrations for IC50 determination. Ensure the final DMSO

concentration in the assay does not exceed 1%.

Assay Setup:

In a 96-well black plate, add 50 µL of the 20 µM substrate solution to each well.

Add a small volume (e.g., 1-5 µL) of your BMS-561392 dilutions or vehicle (DMSO) to the

appropriate wells.

Include control wells: "Blank" (substrate and assay buffer only, no enzyme) and "Positive

Control" (substrate, assay buffer, and vehicle, no inhibitor).
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Initiate Reaction:

Start the reaction by adding 50 µL of the diluted recombinant ADAM17 solution (0.2 ng/µL)

to all wells except the "Blank" wells.

Incubation and Measurement:

Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.

Measure the fluorescence in kinetic mode for a set period (e.g., 5-30 minutes) at excitation

and emission wavelengths appropriate for the substrate (e.g., 320 nm excitation and 405

nm emission).

Data Analysis:

Subtract the fluorescence values of the "Blank" wells from all other wells.

Determine the rate of substrate cleavage (increase in fluorescence over time).

Calculate the percentage of inhibition for each concentration of BMS-561392 relative to

the "Positive Control".

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for ADAM17-Mediated TNF-α Shedding
This protocol details a method to assess the effect of BMS-561392 on ADAM17-mediated

shedding of TNF-α from stimulated macrophage-like cells.

Workflow Diagram
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Culture RAW 264.7 cells
in 24-well plates

Pre-incubate cells with
BMS-561392 or vehicle

Stimulate with LPS (e.g., 1 µg/mL)
to induce TNF-α production and shedding

Incubate for a defined period
(e.g., 4 hours)

Collect cell culture supernatants

Measure soluble TNF-α concentration
 in supernatants by ELISA

Analyze Data:
- Calculate TNF-α concentration

- Determine % inhibition
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RAW 264.7 murine macrophage cell line

Complete cell culture medium (e.g., DMEM with 10% FBS)

Lipopolysaccharide (LPS) from E. coli

BMS-561392

DMSO

Phosphate-Buffered Saline (PBS)

24-well tissue culture plates

Mouse TNF-α ELISA kit

Procedure:

Cell Seeding:

Seed RAW 264.7 cells in 24-well plates at a density that will result in a confluent

monolayer on the day of the experiment.

Incubate the cells overnight at 37°C in a humidified 5% CO₂ atmosphere.

Inhibitor Pre-treatment:

Prepare serial dilutions of BMS-561392 in serum-free medium.

Wash the cells once with PBS.

Add the BMS-561392 dilutions or vehicle control (DMSO in serum-free medium) to the

respective wells.

Pre-incubate the cells with the inhibitor for a specified time (e.g., 30-60 minutes) at 37°C.

Cell Stimulation:

Prepare a working solution of LPS in serum-free medium.
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Add LPS to the wells to a final concentration known to induce robust TNF-α production

(e.g., 1 µg/mL).

Include unstimulated control wells (with and without inhibitor) to measure basal shedding.

Incubation:

Incubate the plates for a period sufficient for TNF-α production and shedding (e.g., 4

hours) at 37°C.

Supernatant Collection:

Carefully collect the cell culture supernatants from each well.

Centrifuge the supernatants to pellet any detached cells and debris.

Transfer the clarified supernatants to fresh tubes. Samples can be stored at -80°C if not

analyzed immediately.

TNF-α Quantification:

Quantify the concentration of soluble TNF-α in the supernatants using a commercially

available mouse TNF-α ELISA kit, following the manufacturer's instructions.

Data Analysis:

Generate a standard curve from the ELISA data.

Calculate the concentration of TNF-α in each sample.

Determine the percentage of inhibition of TNF-α shedding for each concentration of BMS-

561392 compared to the LPS-stimulated, vehicle-treated control.

Concluding Remarks
BMS-561392 is a highly effective tool for the specific inhibition of ADAM17 in various

experimental settings. The protocols outlined above provide a robust framework for

researchers to investigate the role of ADAM17 in diverse physiological and pathological
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processes. Adherence to these detailed methodologies will facilitate the generation of reliable

and reproducible data, contributing to a deeper understanding of ADAM17 biology and its

potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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